
Oct-4-ene-1,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-4-ene-1,8-diamine is an organic compound with the molecular formula C8H18N2. It is a heterocyclic organic compound and is also known by its IUPAC name, (E)-oct-4-ene-1,8-diamine . This compound is characterized by the presence of a double bond between the fourth and fifth carbon atoms and two amine groups at the first and eighth positions of the carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oct-4-ene-1,8-diamine typically involves the reaction of oct-4-ene with ammonia or primary amines under specific conditions. One common method is the catalytic hydrogenation of suberonitrile at temperatures ranging from 150 to 180°C and pressures of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . This reaction is carried out in the liquid phase and can be performed continuously or batchwise.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oct-4-ene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated diamines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes or nitriles.
Reduction: Saturated diamines like octane-1,8-diamine.
Substitution: Various substituted amines depending on the electrophile used.
Aplicaciones Científicas De Investigación
Oct-4-ene-1,8-diamine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Oct-4-ene-1,8-diamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity . The compound’s double bond and amine groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Octamethylenediamine: An aliphatic diamine with a similar structure but without the double bond.
4-Decene-1,10-diamine: Another diamine with a longer carbon chain and similar functional groups.
Uniqueness
Oct-4-ene-1,8-diamine is unique due to the presence of the double bond, which imparts distinct chemical properties and reactivity compared to its saturated counterparts. This structural feature allows for specific interactions and applications that are not possible with similar compounds lacking the double bond.
Propiedades
Número CAS |
94107-42-3 |
|---|---|
Fórmula molecular |
C8H18N2 |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
(E)-oct-4-ene-1,8-diamine |
InChI |
InChI=1S/C8H18N2/c9-7-5-3-1-2-4-6-8-10/h1-2H,3-10H2/b2-1+ |
Clave InChI |
DRHRDPAGERBYMT-OWOJBTEDSA-N |
SMILES isomérico |
C(C/C=C/CCCN)CN |
SMILES canónico |
C(CC=CCCCN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


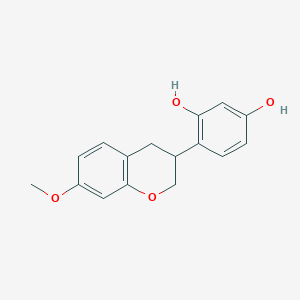

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)
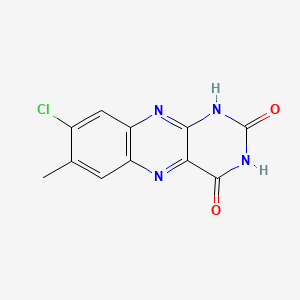


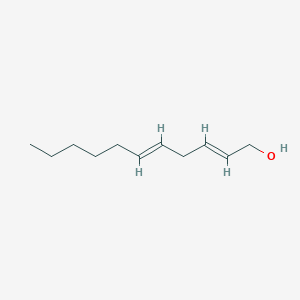
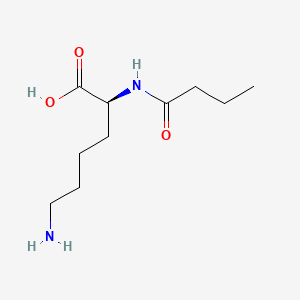
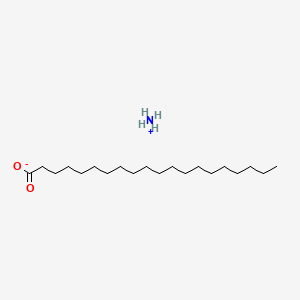


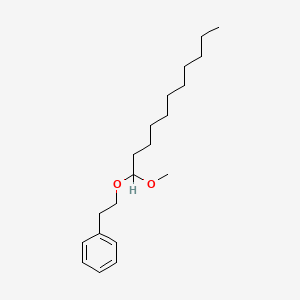
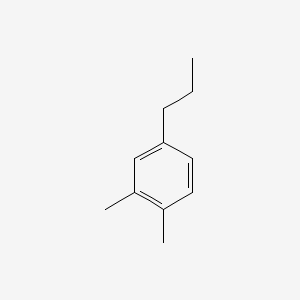
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)
